
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a tetradecanamide backbone, with a methoxyphenyl group and a hydroxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with tetradecanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of N-hydroxy-2-(4-methoxyphenyl)sulfonyl-2-tetradecanone.
Reduction: Formation of N-hydroxy-2-(4-methoxyphenyl)sulfanyltetradecanamide.
Substitution: Formation of N-hydroxy-2-(4-substituted-phenyl)sulfonyltetradecanamide.
Scientific Research Applications
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-D-serinamide
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide
Uniqueness
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide is unique due to its long tetradecanamide backbone, which imparts distinct physicochemical properties compared to other sulfonamides. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
212766-02-4 |
|---|---|
Molecular Formula |
C21H35NO5S |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide |
InChI |
InChI=1S/C21H35NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-20(21(23)22-24)28(25,26)19-16-14-18(27-2)15-17-19/h14-17,20,24H,3-13H2,1-2H3,(H,22,23) |
InChI Key |
ZGEUEQMPAIUHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
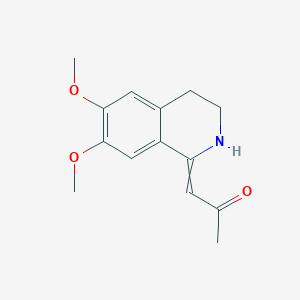
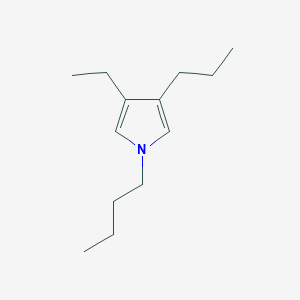
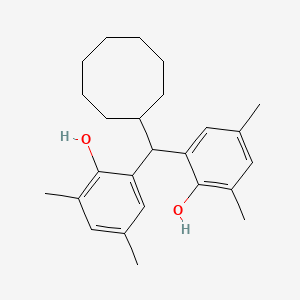
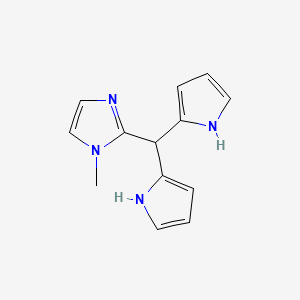
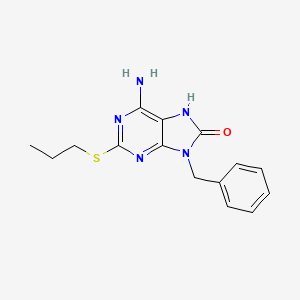

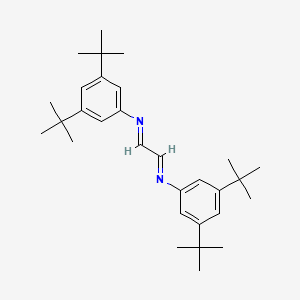
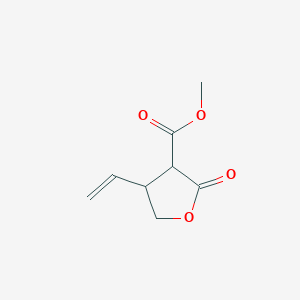
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
